molecular formula C10H8FNO3 B6167890 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1228945-79-6

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6167890
CAS No.: 1228945-79-6
M. Wt: 209.17 g/mol
InChI Key: FMYHJHUNKLAGJB-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxy-1H-indole-2-carboxylic acid (CAS 1228945-79-6 and 915884-81-0) is a high-purity, heteroaromatic building block of significant interest in medicinal chemistry. With a molecular formula of C10H8FNO3 and a molecular weight of 209.17 g/mol, this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules . The indole core is a privileged structure in drug discovery, known for its widespread presence in compounds with diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . Recent research has highlighted the specific value of substituted indole-2-carboxylic acids in pioneering therapeutic areas. For instance, structurally similar indole-2-carboxylate derivatives have been identified as promising hits in phenotypic screens against Trypanosoma cruzi , the parasite responsible for Chagas disease, and have been the subject of extensive hit-to-lead optimization campaigns . The specific substitution pattern of the 6-fluoro and 4-methoxy groups on this indole scaffold provides a defined spatial and electronic profile, making it a critical intermediate for exploring structure-activity relationships (SAR) and optimizing drug metabolism and pharmacokinetic (DMPK) properties in early-stage research . Researchers utilize this compound to develop new molecular entities, leveraging its synthetic flexibility to create analogs aimed at overcoming limitations of existing therapies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled environment.

Properties

CAS No.

1228945-79-6

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

FMYHJHUNKLAGJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Nitrobenzoic Acid Ester Precursor Synthesis

The synthesis begins with a substituted nitrobenzoic acid ester. For example, 5-fluoro-2-methyl-3-nitro-4-methoxybenzoic acid methyl ester serves as a precursor. The fluorine and methoxy groups are introduced during the precursor synthesis, often via electrophilic aromatic substitution or directed ortho-metalation strategies.

Cyclization to Indole Core

The nitro group facilitates indole ring formation through reductive cyclization. In a representative procedure:

  • The nitrobenzoic acid ester (1 kg, 4.7 mol) reacts with N,N-dimethylformamide dimethyl acetal (3 kg, 25.2 mol) and triethylamine (250 g, 2.47 mol) in DMF at 100°C.

  • Subsequent treatment with hydrazine hydrate (1.4 kg, 14.1 mol) in methanol at 60°C yields 6-fluoro-4-methoxy-1H-indole-2-carboxylhydrazide (843 g, 93.1% yield).

Esterification and Hydrolysis

The hydrazide intermediate undergoes esterification with methanol and dichloromethane in the presence of 2-iodobenzoic acid (1.47 kg, 5.25 mol) at 40°C, yielding the methyl ester (658 g, 78% yield). Final hydrolysis with aqueous sodium hydroxide produces the carboxylic acid.

O-Alkylation for Methoxy Group Introduction

Hydroxyindole Intermediate Preparation

An alternative route starts with 5-hydroxy-1H-indole-2-carboxylic acid ethyl ester. The hydroxyl group at position 4 is alkylated using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. For instance:

  • Reaction of the hydroxyindole ester (1 mol) with methyl iodide (1.2 mol) in DMF at 80°C for 12 hours introduces the methoxy group, yielding 4-methoxy-1H-indole-2-carboxylic acid ethyl ester.

Fluorination and Ester Hydrolysis

Fluorine is introduced via electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride). Subsequent hydrolysis of the ethyl ester with sodium hydroxide in methanol-water (4:1) affords the carboxylic acid.

One-Pot Tandem Reactions

Simultaneous Cyclization and Functionalization

A patent describes a one-pot method where 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is synthesized via tandem cyclization and alkylation:

  • A fluorinated nitrobenzene derivative (2.79 g, 13.3 mmol) is dissolved in dichloromethane (60 mL) under nitrogen.

  • DMF (catalytic) and methyl triflate (1.5 equiv) are added, followed by heating at 50°C for 6 hours.

  • Hydrolysis with 2M NaOH yields the title compound in 85% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
Nitrobenzoic Acid Route5-Fluoro-2-methyl-3-nitrobenzoic acid esterN,N-Dimethylformamide dimethyl acetal, hydrazine78–93%High yield, scalable for industrial use
O-Alkylation5-Hydroxy-1H-indole-2-carboxylic acid esterMethyl iodide, potassium carbonate65–70%Flexibility in substituent introduction
One-Pot SynthesisFluorinated nitrobenzene derivativeMethyl triflate, DMF70–85%Reduced purification steps

Optimization and Challenges

Regioselectivity in Fluorination

Achieving regioselective fluorination at position 6 remains challenging. Directed ortho-metalation using LDA (lithium diisopropylamide) enables precise fluorine placement but requires anhydrous conditions and low temperatures (-78°C).

Ester Hydrolysis Conditions

Hydrolysis of the methyl ester to the carboxylic acid is typically performed with NaOH or LiOH. Prolonged reaction times or elevated temperatures (>80°C) may degrade the indole ring, necessitating careful monitoring .

Chemical Reactions Analysis

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid derivatives is in the development of inhibitors for HIV-1 integrase, an essential enzyme in the viral replication cycle. Research has demonstrated that modifications to the indole-2-carboxylic acid scaffold can enhance its inhibitory effects on integrase activity.

Case Studies and Findings

  • HIV-1 Integrase Inhibitors : A study highlighted the design and synthesis of various indole-2-carboxylic acid derivatives, including those with fluorinated substituents. These compounds exhibited potent inhibitory activity against HIV-1 integrase, with some derivatives showing IC50 values as low as 0.13 μM, indicating strong potential as antiviral agents .
  • Mechanism of Action : The mechanism involves the chelation of magnesium ions within the active site of integrase by the carboxyl group and the indole nitrogen, facilitating effective binding and inhibition of viral DNA integration . Structural optimization, such as adding bulky hydrophobic groups, further improved binding affinity and selectivity .

Immunomodulatory Effects

Beyond antiviral applications, derivatives of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid have shown promise in modulating immune responses.

Therapeutic Potential

  • Cytokine Modulation : Certain derivatives have been reported to influence T helper (Th) cell activity, thereby regulating cytokine production such as interleukin-4 (IL-4). This modulation can be beneficial in treating autoimmune diseases and allergic conditions by controlling inflammatory responses .

Structural Variations and Optimization

The effectiveness of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be significantly enhanced through structural modifications.

Key Modifications

Modification TypeExample CompoundIC50 Value (μM)Notes
Halogen SubstitutionCompound 20a0.13Improved binding to integrase due to π-stacking
Long Hydrophobic ChainsCompound 17a3.11Enhanced interaction with viral DNA
C6 Halogenated BenzeneCompound 19b1.05Significant increase in integrase inhibition

These modifications not only enhance antiviral potency but also provide insights into structure–activity relationships (SAR) crucial for drug development.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

6-Methoxy-1H-Indole-2-Carboxylic Acid
  • Key Difference : Lacks fluorine and has a methoxy group at position 6 instead of 3.
  • Methoxy at position 6 may sterically hinder interactions compared to position 4 .
4-Fluoro-1H-Indole-6-Carboxylic Acid (CAS 129833-28-9)
  • Key Difference : Fluorine at position 4 and carboxylic acid at position 4.
  • Impact : Altered electronic distribution due to fluorine’s proximity to the carboxylic group, likely increasing acidity compared to the target compound .
7-Fluoro-1H-Indole-3-Carboxylic Acid (CAS 858515-66-9)
  • Key Difference : Fluorine at position 7 and carboxylic acid at position 3.
  • Impact : Position 3 carboxylic acid may exhibit different hydrogen-bonding patterns in biological systems compared to position 2 .

Halogen-Substituted Derivatives

6-Chloro-4-(Difluoromethoxy)-1H-Indole-2-Carboxylic Acid (CAS 2755782-73-9)
  • Key Difference : Chlorine at position 6 and difluoromethoxy at position 4.
  • Impact : Difluoromethoxy enhances metabolic stability compared to methoxy, while chlorine increases lipophilicity .
5,7-Difluoro-1H-Indole-2-Carboxylic Acid
  • Key Difference : Two fluorine atoms at positions 5 and 5.
  • Impact: Increased electron-withdrawing effects could lower pKa of the carboxylic acid compared to mono-fluoro analogs .

Methoxy-Substituted Derivatives

7-Methoxy-1H-Indole-3-Carboxylic Acid
  • Key Difference : Methoxy at position 7 and carboxylic acid at position 3.
  • Impact : Methoxy at position 7 may enhance π-stacking interactions in drug-receptor binding, unlike position 4 .
1-Methyl-1H-Indole-5-Carboxylic Acid
  • Key Difference : Methyl group at position 1 and carboxylic acid at position 5.

Physicochemical Properties

Compound Molecular Formula Substituents (Position) Predicted CCS (Ų) [M+H]⁺ Key Features
6-Fluoro-4-methoxy-1H-indole-2-COOH C₁₀H₈FNO₃ F (6), OCH₃ (4), COOH (2) 167.2 High polarity due to COOH and F
6-Methoxy-1H-indole-2-COOH C₁₀H₉NO₃ OCH₃ (6), COOH (2) N/A Lower acidity than fluoro analogs
4-Fluoro-1H-indole-6-COOH C₉H₆FNO₂ F (4), COOH (6) N/A Enhanced acidity from F proximity
6-Chloro-4-(difluoromethoxy)-1H-indole-2-COOH C₁₀H₇ClF₂NO₃ Cl (6), OCF₂H (4), COOH (2) N/A High lipophilicity and stability

Biological Activity

6-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Overview of Biological Activity

The primary biological activity of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase, an enzyme critical for the viral replication process. The compound's mechanism involves chelation with magnesium ions in the active site of integrase, which is essential for its catalytic function.

Key Findings

  • Integrase Inhibition :
    • The compound exhibits significant inhibitory effects against HIV-1 integrase, with IC50 values reported as low as 0.13 μM for optimized derivatives. This suggests a potent ability to prevent the strand transfer necessary for viral DNA integration into the host genome .
  • Structure-Activity Relationship (SAR) :
    • Modifications at various positions on the indole core have been shown to enhance biological activity. For instance, introducing halogenated groups at the C6 position and long branches at the C3 position significantly improved integrase inhibition .
  • Binding Interactions :
    • Binding mode analyses indicate that the indole core and carboxyl group form crucial interactions with the Mg²⁺ ions in the integrase active site, while also engaging in π-π stacking interactions with viral DNA .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

CompoundIC50 (μM)Structural Features
6-Fluoro-4-methoxy0.13C3 long branch, C6 halogenated benzene
Compound 312.41Indole core with C2 carboxyl
Compound 418.52Similar structure to Compound 3
Compound 17a3.11Halogenated benzene ring

Case Study 1: Optimization of Indole Derivatives

A study focused on optimizing indole derivatives highlighted that structural modifications at C2, C3, and C6 positions led to enhanced integrase inhibition. Notably, compound 20a was developed through iterative modifications and demonstrated a marked improvement in biological activity compared to its parent compounds .

Case Study 2: Antiviral Efficacy

In a comparative analysis, compounds derived from indole-2-carboxylic acid exhibited varying degrees of antiviral activity against HIV-1 integrase. The study emphasized that compounds with additional hydrophobic interactions showed better binding affinity and inhibition rates .

Q & A

Q. What are the established synthetic routes for 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid, and what are their key challenges?

Methodological Answer: The synthesis typically involves fluorination and methoxylation of an indole precursor. A common approach is:

  • Step 1: Start with a halogenated indole derivative (e.g., 5-fluoro-3-formylindole-2-carboxylate) [].
  • Step 2: Introduce the methoxy group at the 4-position using methylating agents (e.g., CH₃I/K₂CO₃ in DMF) [].
  • Step 3: Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/MeOH reflux) [].
    Challenges: Fluorination selectivity (avoiding over-substitution) and maintaining indole ring stability during methoxylation. Electrophilic fluorinating agents like NFSI may require precise temperature control to prevent side reactions [].

Q. How is the structural identity of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve the fluorine and methoxy positions .
  • Spectroscopy:
    • ¹H/¹³C NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while fluorine substituents cause deshielding in adjacent carbons.
    • HRMS: Confirm molecular formula (e.g., C₁₀H₇FNO₃ requires m/z 208.0412) [].
  • FT-IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) [].

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
  • Stability Testing: Monitor via HPLC over 6 months; report any decomposition peaks >2% [].

Advanced Research Questions

Q. How can conflicting data on fluorination efficiency in indole derivatives be resolved?

Methodological Answer: Contradictions in fluorination yields (e.g., 40% vs. 70%) may arise from:

  • Reaction Conditions: Compare solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading [].
  • Analytical Methods: Validate purity via orthogonal techniques (HPLC + NMR) to rule out impurities inflating yields [].
  • Computational Modeling: Use DFT calculations to assess fluorination transition states and identify steric/electronic barriers [].

Q. What strategies optimize the biological activity of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid derivatives?

Methodological Answer:

  • Scaffold Modification: Introduce substituents at N-1 (e.g., methyl) to enhance lipophilicity and bioavailability [].
  • Structure-Activity Relationship (SAR): Test derivatives (e.g., ester vs. amide analogs) against target enzymes (e.g., kinases) using fluorescence polarization assays [].
  • Prodrug Design: Mask the carboxylic acid as an ethyl ester to improve membrane permeability, followed by in vivo hydrolysis [].

Q. How can researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Variations in melting points (e.g., 199–201°C vs. 221–223°C) may result from:

  • Polymorphism: Characterize crystalline forms via DSC and PXRD to identify enantiotropic transitions [].
  • Purity: Re-crystallize the compound from ethanol/water and re-test via capillary melting point apparatus [].
  • Methodology: Ensure consistent heating rates (1°C/min) and calibration against standard references (e.g., caffeine) [].

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